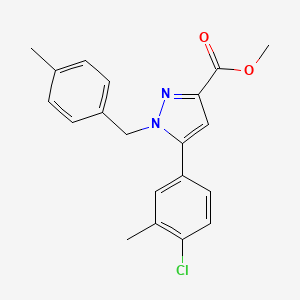

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester

Description

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

CAS No. |

192702-06-0 |

|---|---|

Molecular Formula |

C20H19ClN2O2 |

Molecular Weight |

354.8 g/mol |

IUPAC Name |

methyl 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C20H19ClN2O2/c1-13-4-6-15(7-5-13)12-23-19(11-18(22-23)20(24)25-3)16-8-9-17(21)14(2)10-16/h4-11H,12H2,1-3H3 |

InChI Key |

OQWXYOMLSDASLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C3=CC(=C(C=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Substitution reactions: Introduction of the 4-chloro-3-methyl-phenyl and 4-methyl-benzyl groups can be done through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Corresponding alcohols or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

Material Science: Used in the synthesis of novel materials with specific properties.

Biology

Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.

Medicine

Drug Development: Potential use in developing new pharmaceuticals due to their biological activity.

Anti-inflammatory: Some pyrazole derivatives have anti-inflammatory properties.

Industry

Agriculture: Used in the development of agrochemicals.

Dyes and Pigments: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester involves interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to the active site of enzymes, inhibiting their activity.

Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

4-Chloro-3-methylphenylhydrazine: Used in the synthesis of various pyrazole derivatives.

Uniqueness

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Biological Activity

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester, often referred to as compound 1, has garnered attention in pharmacological research due to its potential biological activities, particularly as a cannabinoid receptor antagonist. This article reviews the biological activity of this compound, focusing on its interactions with cannabinoid receptors, its synthesis, and its therapeutic implications.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of approximately 344.82 g/mol. The structure features a pyrazole ring substituted with a chloromethylphenyl group and a methylbenzyl group, which are critical for its biological activity.

Cannabinoid Receptor Antagonism

Research indicates that compound 1 exhibits significant affinity for the cannabinoid receptor type 2 (CB2), with a binding affinity () of approximately 0.60 nM, making it one of the most potent CB2 antagonists identified to date . In contrast, its affinity for the cannabinoid receptor type 1 (CB1) is significantly lower, about 700-fold less, highlighting its selectivity for CB2 receptors. This selectivity is crucial as it suggests potential therapeutic applications without the psychoactive effects associated with CB1 antagonism.

The compound acts as an inverse agonist at the CB2 receptor, inhibiting constitutive activity observed in CB2-transfected cells. This mechanism may have implications for treating conditions where modulation of the endocannabinoid system is beneficial, such as inflammation and pain management .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the substituents on the pyrazole ring can significantly affect the binding affinity and biological activity. For instance, shortening the N-2 benzyl substituent results in decreased affinity for the CB2 receptor due to loss of hydrogen bonding interactions .

Synthesis

The synthesis of compound 1 has been reported through various methods, including condensation reactions and cyclization techniques involving pyrazole derivatives. The synthetic routes often aim to optimize yield and purity while maintaining biological activity.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.